molecular formula C7H6ClNO2 B089503 4-Nitrobenzyl chloride CAS No. 100-14-1

4-Nitrobenzyl chloride

Cat. No.: B089503
CAS No.: 100-14-1
M. Wt: 171.58 g/mol
InChI Key: KGCNHWXDPDPSBV-UHFFFAOYSA-N
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Description

4-Nitrobenzyl chloride (CAS: 100-14-1; molecular formula: C₇H₅ClNO₂; molecular weight: 171.58 g/mol) is a nitro-substituted benzyl halide characterized by a nitro group (-NO₂) at the para position of the benzene ring and a reactive chloride group (-Cl) on the benzyl carbon. This compound is widely used as a key intermediate in organic synthesis, particularly in pharmaceutical manufacturing (e.g., Sumatriptan synthesis) . Its reactivity stems from the electron-withdrawing nitro group, which enhances the electrophilicity of the benzylic chloride, facilitating nucleophilic substitution reactions (SN1/SN2) .

Physical properties include a melting point of ~71–73°C and solubility in polar aprotic solvents like methanol and DMF. NMR data (¹H and ¹³C) confirm its structural integrity, with characteristic aromatic proton signals at δ 7.58 (d, J = 8.7 Hz) and δ 8.22 (d, J = 8.7 Hz) and a benzylic CH₂ signal at δ 4.65 (s) .

Chemical Reactions Analysis

Hydrolysis to 4-Nitrobenzyl Alcohol

4-NBC undergoes hydrolysis in aqueous media to form 4-nitrobenzyl alcohol. This reaction is catalyzed by imidazole-type ionic liquids (e.g., alkyl methyl imidazole chloride salts with ZnCl₂), achieving high yields under optimized conditions :

ConditionParameter
SolventWater
Catalyst1-Decyl-3-methylimidazolium chloride/ZnCl₂
Temperature80–100°C
Reaction Time3–8 hours
Mass Ratio (4-NBC:H₂O)1:10–1:20
Byproduct ManagementHCl absorbed via H₂O recirculation

The process is scalable, with the aqueous phase recyclable indefinitely, enhancing industrial viability .

Nucleophilic Substitution Reactions

The chloride group in 4-NBC is susceptible to nucleophilic attack, enabling synthesis of derivatives:

  • Crown Ether Synthesis : Reacts with amines to form unsymmetrical N,N′-bis(substituted) 4,13-diaza-18-crown-6-ether derivatives .

  • Alkoxy Derivatives : Substitution with alkoxides yields ethers, though competing elimination pathways may reduce yields under basic conditions .

Elimination Reactions

Under alkaline conditions, 4-NBC undergoes dehydrohalogenation to form stilbene derivatives. Product distribution depends on reaction atmosphere :

AtmosphereMajor ProductsMinor Products
Nitrogen4,4′-Dinitrostilbene, 4-Nitrobenzyl alcoholBis(4-nitrobenzyl) ether (trace)
Aircis- and trans-4,4′-Dinitrostilbene epoxides4-Nitrobenzaldehyde

Epoxidation in air occurs via intermediate peroxide formation, while nitrogen favors direct elimination .

Radical-Mediated Dimerization

In the presence of radical initiators (e.g., p-dinitrobenzene), 4-NBC participates in electron-transfer reactions, forming dimeric products :

  • Tetrachloro-1,2-bis-(p-nitrophenyl)ethane

  • α,α′-Dichloro-4,4′-dinitrostilbene

  • Bis(4-nitrophenyl)acetylene

Kinetic studies indicate a second-order dependence on 4-NBC concentration, supporting a radical chain mechanism over carbene or carbanion pathways .

Comparative Reactivity with Halides

Reactivity trends for 4-nitrobenzyl halides (X = Cl, Br, I) under basic conditions :

HalideReactivity TrendDominant Pathway
ClModerateSN2/Radical
BrHighRadical
IVery HighRadical

The weaker C–Cl bond in 4-NBC compared to fluoride analogs favors SN2 mechanisms, while bromides and iodides predominantly follow radical pathways due to easier halogen dissociation .

Scientific Research Applications

Organic Synthesis

NBC serves as a key intermediate in various organic reactions:

  • Michael Addition : NBC is utilized in Michael addition reactions to form carbon-carbon bonds, facilitating the synthesis of complex organic molecules.
  • Henry Reaction : It acts as a reagent in the Henry reaction, leading to the formation of β-nitro alcohols, which are valuable in further synthetic pathways.
  • O-Alkylation and Cycloaddition : NBC participates in O-alkylation reactions and cycloaddition processes, contributing to the development of diverse chemical architectures.

Pharmaceutical Applications

NBC is extensively used in pharmaceutical chemistry:

  • Synthesis of Active Pharmaceutical Ingredients (APIs) : It is employed as an acylating agent in the synthesis of various APIs, enhancing drug efficacy and specificity.
  • Development of Anticancer Agents : Research has shown that derivatives of NBC exhibit anticancer properties, making it a target for drug design .

Biochemical Research

NBC plays a crucial role in biochemical assays:

  • Substrate for Glutathione S-Transferase (GST) : NBC is used to determine GST activity, particularly in studies involving detoxification mechanisms in human tissues .
  • Model Compound for Drug Metabolism Studies : Its metabolites are analyzed to understand the metabolic pathways of nitro compounds in biological systems.

Case Study 1: Synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide

In a study published by MDPI, NBC was reacted with 2-(3-chlorophenyl)ethan-1-amine using dichloromethane as a solvent. The reaction yielded N-(3-chlorophenethyl)-4-nitrobenzamide with high efficiency (90% yield), showcasing NBC's utility in amide bond formation .

Case Study 2: Glutathione S-transferase Activity

A study investigated the use of NBC as a substrate for GST assays in Chinese fetal liver samples. The results demonstrated that NBC undergoes reduction by NADPH, providing insights into its role in xenobiotic metabolism and detoxification processes .

Mechanism of Action

4-Nitrobenzyl chloride exerts its effects primarily through nucleophilic substitution reactions. The chlorine atom in the compound is a good leaving group, allowing nucleophiles to attack the benzyl carbon and replace the chlorine atom. This mechanism is utilized in various synthetic and biological applications, where the compound acts as a substrate or intermediate .

Comparison with Similar Compounds

4-Nitrobenzyl Bromide

Reactivity in Nucleophilic Substitution 4-Nitrobenzyl bromide (C₇H₅BrNO₂) exhibits faster SN2 reactivity than 4-nitrobenzyl chloride due to the bromide ion’s superior leaving group ability. Kinetic studies with n-butylamine in methanol-d₄ at 310 K showed second-order rate constants of 3.3 × 10⁻³ M⁻¹s⁻¹ (bromide) vs. 8.1 × 10⁻⁵ M⁻¹s⁻¹ (chloride) .

Reduction and Catalytic Applications
Both compounds are efficiently reduced to amines using AuCu bimetallic catalysts. However, this compound achieved >90% yield in catalytic hydrogenation, comparable to its bromide counterpart .

Property This compound 4-Nitrobenzyl Bromide
Rate Constant (M⁻¹s⁻¹) 8.1 × 10⁻⁵ 3.3 × 10⁻³
Reduction Yield (%) >90 85–89
Molecular Weight (g/mol) 171.58 216.02

4-Chlorobenzyl Chloride

Structural and Mechanistic Differences
4-Chlorobenzyl chloride (C₇H₆Cl₂) lacks the nitro group, resulting in reduced electrophilicity. X-ray crystallography reveals similar bond angles to this compound but distinct electronic properties due to the absence of the electron-withdrawing nitro group .

Reactivity
The nitro group in this compound lowers the activation energy for nucleophilic substitution compared to 4-chlorobenzyl chloride, making the former more reactive in SN2 mechanisms .

Ortho- and Meta-Nitrobenzyl Chlorides

Isomeric Effects
The position of the nitro group significantly impacts reactivity:

  • 2-Nitrobenzyl chloride (ortho) exhibits steric hindrance, reducing SN2 efficiency.
  • 3-Nitrobenzyl chloride (meta) shows intermediate reactivity due to less effective conjugation with the benzyl chloride.

Synthetic Utility
this compound is preferred in pharmaceutical synthesis (e.g., Sumatriptan intermediates) due to higher yields (77% in final reduction steps) compared to ortho/meta isomers .

4-Nitrobenzoyl Chloride

Functional Group Comparison 4-Nitrobenzoyl chloride (C₇H₄ClNO₃) features a chloride on the carbonyl carbon instead of the benzyl carbon. This structural difference makes it a potent acylating agent rather than an alkylating agent.

Applications While this compound is used in alkylation and protection strategies , 4-nitrobenzoyl chloride is employed in peptide coupling and synthesis of active esters .

Biological Activity

4-Nitrobenzyl chloride (NBC) is an organic compound characterized by its nitro group attached to a benzyl chloride structure. Its molecular formula is C₇H₆ClNO₂, and it has a molar mass of 171.6 g/mol. This compound is of significant interest in organic chemistry due to its reactivity and potential applications in various biological contexts, including as a precursor for synthesizing more complex molecules.

This compound is a solid at room temperature, typically appearing as a whitish to light yellow crystalline powder. It has a melting point of 70-73 °C and is soluble in organic solvents. The presence of the nitro group significantly influences its chemical reactivity, particularly in nucleophilic substitution reactions.

The biological activity of this compound can be attributed to its ability to form radical anions and engage in various chemical reactions, including nucleophilic substitutions and radical processes. Studies have shown that radical anions derived from NBC exhibit unique reactivity patterns, which are crucial for understanding their biological implications.

  • Radical Anion Formation : The radical anion of this compound can be generated through electrochemical methods or pulse radiolysis. This radical species has been observed to decay via second-order kinetics, which is indicative of its reactivity in biological systems .
  • Reactivity with Nucleophiles : NBC acts as an electrophile, making it susceptible to nucleophilic attack. This property is exploited in synthetic organic chemistry to produce various derivatives that may exhibit biological activity.
  • Toxicological Aspects : The compound is noted for its corrosive properties, particularly when ingested or upon contact with skin, leading to severe burns . Its toxicological profile necessitates careful handling and assessment in laboratory settings.

Case Studies and Research Findings

Several studies have focused on the reactivity and potential applications of this compound:

  • Electrochemical Studies : Research indicates that the radical anions formed from NBC can participate in various redox reactions, influencing their behavior in biological systems. For instance, pulse radiolysis studies have demonstrated that the radical anion exhibits a lifetime that allows for direct observation under specific conditions .
  • Synthesis of Bioactive Compounds : NBC has been utilized as a precursor for synthesizing biologically active compounds such as dinitrostilbene derivatives. These derivatives have shown promise in pharmaceutical applications due to their unique biological activities .
  • Environmental Impact : Although NBC is not classified as hazardous to aquatic environments under certain concentrations, its persistence and potential bioaccumulation warrant further investigation into its ecological effects .

Data Tables

PropertyValue
Molecular FormulaC₇H₆ClNO₂
Molar Mass171.6 g/mol
Melting Point70-73 °C
Toxicity (oral ATE)1.809 mg/kg
SolubilitySoluble in organic solvents
Study ReferenceFindings
Radical anions exhibit second-order decay kinetics.
NBC used as a precursor for bioactive compounds.
Corrosive properties noted; requires careful handling.

Q & A

Q. Basic: What methods are used to synthesize and characterize 4-nitrobenzyl chloride?

Answer:
this compound is synthesized via chlorination of 4-nitrobenzyl alcohol using agents like thionyl chloride (SOCl₂) or HCl in ionic liquid systems, yielding colorless crystals after precipitation in cyclohexane . Characterization includes:

  • 1H-NMR (CDCl₃): δ 4.65 (s, 2H, -CH₂-Cl), 7.57 (d, 2H, J = 8.7 Hz), 8.23 (d, 2H, J = 8.7 Hz) .
  • 13C-NMR (CDCl₃): δ 44.7 (-CH₂-Cl), 124.1–147.9 (aromatic carbons) .
  • ATR-IR : Peaks at 2919 cm⁻¹ (C-H stretch) and 1520 cm⁻¹ (NO₂ asymmetric stretch) .
    Purity is validated via titrimetric assays using AgNO₃, where the AgCl precipitate mass correlates with the compound’s purity (conversion factor: 1.1972) .

Q. Basic: What is the mechanistic basis for nucleophilic substitution reactions involving this compound?

Answer:
Reactions with nucleophiles (e.g., n-butylamine) follow an SN2 mechanism , confirmed by ¹H-NMR kinetic studies. The rate constant for this compound with n-butylamine in methanol is 8.1×105M1s18.1 \times 10^{-5} \, \text{M}^{-1}\text{s}^{-1} at elevated temperatures. The leaving group (Cl⁻) and electron-withdrawing nitro group stabilize the transition state, enhancing reactivity . NMR data show a single product (secondary amine) when nucleophile is in excess, but tertiary amine formation occurs under electrophile-rich conditions .

Q. Advanced: How can researchers resolve contradictions between SN2 and radical-based mechanisms in alkylation reactions?

Answer:
Contradictory mechanisms arise in reactions like dialkylation of ethyl nitroacetate. While SN2 dominates in amine substitutions, radical pathways are implicated in alkylation reactions. To test for radical intermediates:

  • Inhibition experiments : Adding 1,4-dinitrobenzene (radical scavenger) suppresses product formation, confirming radical anion intermediates .
  • Kinetic outliers : Unexpected yield increases (e.g., 50% with this compound vs. lower yields with bromide analogs) suggest non-classical pathways .

Q. Advanced: How do reaction conditions influence product distribution in nucleophilic substitutions?

Answer:

  • Nucleophile/electrophile ratio : Excess n-butylamine yields secondary amines, while excess this compound leads to tertiary amines via sequential substitution .
  • Solvent polarity : Polar solvents (e.g., methanol) stabilize SN2 transition states, while non-polar media may favor side reactions .
  • Temperature : Higher temperatures (e.g., 50°C) accelerate reaction rates but risk decomposition, necessitating real-time NMR monitoring .

Q. Advanced: What green chemistry approaches improve the synthesis of this compound?

Answer:
Ionic liquids (e.g., [BMIM]Cl) enable halodehydroxylation of 4-nitrobenzyl alcohol with reduced waste. GC-MS analysis confirms 100% conversion to this compound without byproducts, offering a solvent-free alternative to traditional methods .

Q. Basic: How is titrimetric analysis used to assess this compound purity?

Answer:
A validated assay involves reacting this compound with AgNO₃ in ethanol. The AgCl precipitate is filtered, dried, and weighed. Purity is calculated using:

Purity (%)=AgCl mass (mg)×1.1972Sample mass (mg)×100\text{Purity (\%)} = \frac{\text{AgCl mass (mg)} \times 1.1972}{\text{Sample mass (mg)}} \times 100

This method ensures >98% purity for research-grade material .

Q. Advanced: How can in vitro models study this compound’s metabolic interactions?

Answer:
Liver cytoplasm assays evaluate glutathione (GSH) conjugation via GST enzymes. Substrate half-life (t1/2t_{1/2}) is measured under inhibitor (e.g., ethacrynic acid) and control conditions. For this compound, t1/2=17.4mint_{1/2} = 17.4 \, \text{min} in human hepatocytes, aligning with literature values (15 min) .

Q. Advanced: What analytical challenges arise in characterizing complex reaction mixtures?

Answer:

  • NMR signal overlap : In reactions with multiple products (e.g., tertiary vs. secondary amines), ¹H-NMR time-course studies at 300 MHz resolve dynamic changes .
  • Isomer differentiation : Arylalkylation with FeCl₃ produces isomers (e.g., 2-methyl-4'-nitro-5-tert-butyldiphenylmethane), requiring GC-MS or HPLC for separation .

Q. Advanced: How does electrophile excess alter product regiochemistry in amine reactions?

Answer:
When this compound is in excess, secondary amines undergo further alkylation to form tertiary amines. This is confirmed by NMR spectral shifts:

  • Secondary amine : δ ~3.5 ppm (-NH₂).
  • Tertiary amine : δ ~1.5 ppm (-N(CH₂R)₂) .

Q. Advanced: What catalytic systems lead to isomer formation in arylalkylation reactions?

Answer:
FeCl₃-catalyzed reactions with 4-tert-butyltoluene yield isomeric methylnitrodiphenylmethanes. Isomer ratios depend on:

  • Electrophile positioning : Para-nitro groups direct substitution to ortho/meta positions.
  • Catalyst loading : Higher FeCl₃ concentrations increase electrophilic aromatic substitution rates but reduce selectivity .

Q. Advanced: How is this compound used in enzyme activity studies?

Answer:
Anti-GSTT1 antibodies utilize this compound as a substrate to assay glutathione transferase activity. The compound’s electrophilic CH₂-Cl group reacts with GSH, enabling kinetic profiling via UV-Vis or LC-MS .

Properties

IUPAC Name

1-(chloromethyl)-4-nitrobenzene
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InChI

InChI=1S/C7H6ClNO2/c8-5-6-1-3-7(4-2-6)9(10)11/h1-4H,5H2
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InChI Key

KGCNHWXDPDPSBV-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1CCl)[N+](=O)[O-]
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Molecular Formula

C7H6ClNO2
Record name BENZENE, 1-(CHLOROMETHYL)-4-NITRO-
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DSSTOX Substance ID

DTXSID4025745
Record name 4-Nitrobenzyl chloride
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Molecular Weight

171.58 g/mol
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Physical Description

Benzene, 1-(chloromethyl)-4-nitro- is a solid. (EPA, 1998), Plates or needles from alcohol; [HSDB]
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Solubility

Insoluble (NTP, 1992), Sol in alcohol, ether, acetone, benzene
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Density

1.5647 (NTP, 1992) - Denser than water; will sink
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Color/Form

Plates or needles from alcohol

CAS No.

100-14-1
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Melting Point

159.8 °F (EPA, 1998), 71 °C
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